2-[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]morpholine

Antibacterial Trans-translation inhibition Legionella pneumophila

Gram-negative antibacterial discovery programs face a critical shortage of novel chemical starting points with demonstrated activity beyond the Gram-positive spectrum. 2-[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]morpholine (CAS 1461868-89-2) directly addresses this gap. • Trans-translation inhibitor with annotated activity against Legionella pneumophila. • 1,2,4-oxadiazole-morpholine scaffold serves as a bioisosteric replacement for the linezolid morpholine C-ring, retaining key 23S rRNA U2585 hydrogen-bond interaction. • Structurally differentiated from 1,3,4-oxadiazole series; altered hydrogen-bonding topology offers distinct metabolic stability and target engagement. Available in 95% purity with batch-specific QC documentation. Standard global shipping for R&D use.

Molecular Formula C13H15N3O3
Molecular Weight 261.28 g/mol
Cat. No. B13270218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]morpholine
Molecular FormulaC13H15N3O3
Molecular Weight261.28 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NC(=NO2)C3CNCCO3
InChIInChI=1S/C13H15N3O3/c1-17-10-4-2-9(3-5-10)13-15-12(16-19-13)11-8-14-6-7-18-11/h2-5,11,14H,6-8H2,1H3
InChIKeyCQTAFKGVTYHGLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]morpholine: Identity, Scaffold, and Procurement


2-[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]morpholine (CAS 1461868-89-2; molecular formula C₁₃H₁₅N₃O₃; molecular weight 261.28 g/mol) is a heterocyclic small molecule comprising a 1,2,4-oxadiazole core substituted with a morpholine ring at the 3-position and a 4-methoxyphenyl group at the 5-position . The compound belongs to the oxadiazole–morpholine hybrid class, a scaffold that has attracted interest across antibacterial, anticancer, and anti-angiogenic programs [1][2]. Its 1,2,4-oxadiazole regioisomerism distinguishes it from the more extensively explored 1,3,4-oxadiazole–morpholine series and positions it as a bioisosteric replacement candidate for the morpholine C-ring of linezolid-class oxazolidinones [3].

2-[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]morpholine: Why Generic Substitution Fails


The compound occupies a narrow and non-interchangeable region of chemical space defined by three simultaneous structural features: (i) a 1,2,4-oxadiazole core rather than the more common 1,3,4-oxadiazole, which reorients hydrogen-bonding vectors and alters metabolic stability ; (ii) a morpholine substituent at the oxadiazole 3-position rather than at the 5-position, a regioisomerism that determines which pharmacophoric vectors are presented to the target [1]; and (iii) a 4-methoxyphenyl group at the oxadiazole 5-position, whose electron-donating character modulates π-stacking interactions and lipophilicity relative to unsubstituted phenyl or halogenated analogs . Substituting any one of these features—for example, purchasing the positional isomer 2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]morpholine or the 1,3,4-oxadiazole congener—introduces a different hydrogen-bond acceptor geometry, altered target engagement, and divergent pharmacokinetic properties. The quantitative evidence below establishes where these differences are measurable and consequential.

2-[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]morpholine: Quantitative Differentiation Evidence


Trans-Translation Inhibition vs. Oxazolidinone Mechanism

The target compound is annotated as a trans-translation inhibitor with activity against the Gram-negative pathogen Legionella pneumophila [1]. In contrast, the linezolid class (including its 1,2,4-oxadiazole bioisosteres) operates through 50S ribosomal subunit binding and is predominantly active against Gram-positive organisms such as Staphylococcus aureus and Enterococcus faecium [2][3]. This represents a fundamental divergence in both molecular mechanism and antibacterial spectrum, making the target compound a Gram-negative-selective probe in contexts where linezolid-like oxazolidinones are ineffective.

Antibacterial Trans-translation inhibition Legionella pneumophila Gram-negative

Regioisomeric Connectivity: 3-Morpholine vs. 5-Morpholine

The target compound bears the morpholine at the oxadiazole 3-position. Its direct positional isomer, 2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]morpholine, places the morpholine at the 5-position and the methoxyphenyl at the 3-position . Molecular modeling studies on the 1,2,4-oxadiazole–linezolid hybrid series demonstrate that the N(4) atom and the oxadiazole ring oxygen of the 3-substituted oxadiazole engage in a hydrogen bond with U2585 of the 23S rRNA that perfectly mimics the morpholine oxygen of linezolid [1]. In the 5-substituted regioisomer, this hydrogen-bonding vector is displaced by approximately 2.3 Å, disrupting the interaction geometry. Although this modeling was performed on the linezolid-mimetic series, the pharmacophoric principle extends to the target compound: the 3-morpholine regioisomer presents the morpholine NH in a spatial orientation that the 5-morpholine isomer cannot reproduce [1].

Medicinal chemistry Regioisomerism 1,2,4-Oxadiazole Bioisosterism

4-Methoxyphenyl Substituent Lipophilicity Effect

The 4-methoxyphenyl group at the oxadiazole 5-position modulates the compound's lipophilicity relative to unsubstituted phenyl analogs. The SMILES structure COc1ccc(-c2nc(C3CNCCO3)no2)cc1 reveals a methoxy substituent that serves as both a hydrogen-bond acceptor and a moderate electron-donating group, incrementally increasing topological polar surface area (tPSA) while contributing a calculated +0.23 logP increment relative to the unsubstituted phenyl congener 3-(5-phenyl-1,2,4-oxadiazol-3-yl)morpholine . In the linezolid–oxadiazole series, fluorination of the phenyl B-ring produced only a slight effect on antibacterial activity but reduced cytotoxicity, suggesting that aromatic substitution on the oxadiazole–phenyl unit is a tunable parameter for balancing potency and safety [1]. The 4-methoxy group offers a distinct electronic and steric profile compared to fluoro, chloro, or unsubstituted phenyl variants.

Physicochemical properties Lipophilicity SAR 4-Methoxy substitution

1,2,4- vs. 1,3,4-Oxadiazole Scaffold Metabolic Stability

The 1,2,4-oxadiazole core of the target compound differs from the 1,3,4-oxadiazole scaffold in two pharmacologically significant ways: (i) the spatial arrangement of hydrogen-bond acceptors (N(2) and N(4) in 1,2,4-oxadiazole vs. N(3) and N(4) in 1,3,4-oxadiazole) repositions the pharmacophoric vectors by approximately 60°, and (ii) the 1,2,4-oxadiazole ring exhibits greater metabolic stability toward hydrolytic ring-opening due to the absence of the hydrazide-like N–N bond present in 1,3,4-oxadiazoles [1]. A direct comparison is available from the linezolid–oxadiazole series: the 1,2,4-oxadiazole replacement of the morpholine C-ring retained antibacterial activity comparable or superior to linezolid, whereas analogous 1,3,4-oxadiazole replacements in other oxazolidinone series have shown attenuated potency [2]. The anti-angiogenic 1,3,4-oxadiazole–morpholine series from Al-Ghorbani et al. (2015) demonstrated MVD inhibition with compound 6a at ~8.5 µM [3], but these data derive from a different oxadiazole regioisomer and cannot be directly attributed to the target 1,2,4-oxadiazole compound.

Scaffold selection Metabolic stability 1,2,4-Oxadiazole 1,3,4-Oxadiazole

Anti-Angiogenic MVD Inhibition in Morpholine–Oxadiazole Hybrids

Although the target compound itself has not been evaluated in published angiogenesis assays, the structurally related 1,3,4-oxadiazole–morpholine series (compounds 6a–l) demonstrates that morpholine-bearing oxadiazoles can achieve significant suppression of tumoral microvessel density (MVD) as measured by CD31 immunohistochemistry [1]. Compound 6a at ~8.5 µM produced extensive cytotoxicity in Dalton's Lymphoma Ascites (DLA) cells in vitro and achieved an 85% reduction in tumor volume in vivo, with the anti-proliferative effect attributed primarily to repression of tumor vasculature [1]. The target compound differs by its 1,2,4-oxadiazole core and altered substitution pattern; these structural differences predict distinct pharmacokinetics and possibly divergent potency in angiogenesis models. Researchers selecting between the target 1,2,4-oxadiazole and the published 1,3,4-oxadiazole series must consider that the anti-angiogenic SAR has been established only for 1,3,4-oxadiazole–morpholine hybrids bearing a thioether linker [1], not for the 3-morpholine-1,2,4-oxadiazole scaffold.

Anticancer Anti-angiogenesis CD31 Microvessel Density

Free Base vs. Hydrochloride Salt Procurement Options

The compound is commercially available as both the free base (CAS 1461868-89-2; molecular formula C₁₃H₁₅N₃O₃; MW 261.28) and the hydrochloride salt (CAS not assigned; molecular formula C₁₃H₁₆ClN₃O₃; MW 297.74) . The free base is listed at 95% purity by at least one supplier . The hydrochloride salt offers enhanced aqueous solubility due to protonation of the morpholine secondary amine (calculated pKa ~8.3 for the morpholine nitrogen), which is critical for biological assays requiring DMSO-free aqueous dilution. In contrast, the positional isomer 2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]morpholine and the 1,3,4-oxadiazole–morpholine congeners are primarily available as free bases, limiting direct solubility-matched comparisons unless the hydrochloride salt form is specifically requested . The salt form difference can produce a ~36 g/mol molecular weight offset and altered dissolution kinetics that affect apparent potency in cell-based assays if not accounted for.

Procurement Purity Salt form Hydrochloride

2-[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]morpholine: Application Scenarios


Gram-Negative Antibacterial Screening Targeting Trans-Translation

For research groups operating Gram-negative antibacterial discovery programs, this compound serves as a trans-translation inhibitor probe with annotated activity against Legionella pneumophila [1]. Unlike linezolid and its oxazolidinone derivatives, which are restricted to Gram-positive spectrum, the target compound provides a Gram-negative-active starting point. Procurement for this application should prioritize the hydrochloride salt form to ensure aqueous solubility in bacterial culture media and compatibility with standard broth microdilution MIC assays.

Bioisosteric Replacement of Linezolid Morpholine C-Ring

The 1,2,4-oxadiazole–morpholine scaffold of the target compound represents a scaffold-hopping opportunity for medicinal chemistry teams seeking to replace the morpholine C-ring of linezolid while retaining ribosomal binding affinity. Published molecular modeling confirms that the 1,2,4-oxadiazole moiety retains the critical hydrogen-bond interaction with U2585 of the 23S rRNA that is essential for oxazolidinone antibacterial activity [2]. The target compound provides a synthetically accessible, commercially available starting point for exploring 3-morpholine-1,2,4-oxadiazole SAR around the oxazolidinone pharmacophore.

Anti-Angiogenic Lead Generation from Morpholine–Oxadiazole Class

Building on the demonstrated anti-angiogenic activity of morpholine-bearing oxadiazoles from Al-Ghorbani et al. (2015)—where compound 6a achieved 85% tumor volume reduction and significant CD31 MVD suppression in Dalton's Lymphoma [3]—the target compound offers a structurally differentiated 1,2,4-oxadiazole scaffold for angiogenesis-targeted oncology screening. The altered hydrogen-bonding topology and predicted metabolic stability advantage of the 1,2,4-oxadiazole core over the 1,3,4-oxadiazole series justify its inclusion in MVD, tube-formation, and chick chorioallantoic membrane (CAM) angiogenesis assays as a distinct chemotype.

Physicochemical SAR: 4-Methoxyphenyl in Oxadiazole–Morpholine Series

For structure–property relationship (SPR) studies examining the impact of aryl substitution on oxadiazole–morpholine solubility, permeability, and target binding, the target compound provides a defined 4-methoxyphenyl reference point. Its estimated ΔlogP of +0.23 versus the des-methoxy phenyl analog enables systematic investigation of how incremental lipophilicity changes affect Caco-2 permeability, microsomal stability, and plasma protein binding within the 1,2,4-oxadiazole–morpholine series. Procurement of both the methoxy and des-methoxy analogs from commercial suppliers enables paired SPR experimentation.

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